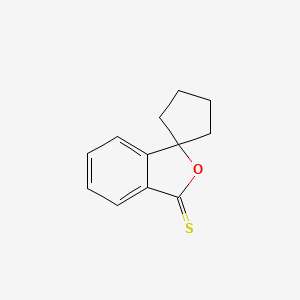

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione

Description

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione (CAS: 83962-33-8) is a spirocyclic compound featuring a fused cyclopentane and isobenzofuran system, with a thione (C=S) group replacing the oxygen atom in the furan ring. Its molecular formula is C₁₂H₁₂OS, with a molecular weight of 204.29 . Key identifiers include:

Properties

CAS No. |

83962-33-8 |

|---|---|

Molecular Formula |

C12H12OS |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

spiro[2-benzofuran-3,1'-cyclopentane]-1-thione |

InChI |

InChI=1S/C12H12OS/c14-11-9-5-1-2-6-10(9)12(13-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |

InChI Key |

QVNFABXIFFKYIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C3=CC=CC=C3C(=S)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione typically involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is promoted by simple and inexpensive catalysts such as NaOH . The reaction conditions are mild, and the process is efficient, yielding the desired spiro compound in excellent yields as single diastereomers .

Industrial Production Methods

While specific industrial production methods for spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the spiro carbon or the thione group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur-containing compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione is a spiro compound featuring a cyclopentane ring fused to an isobenzofuran ring through a spiro linkage. This unique structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex organic molecules.

- The synthesis of this compound typically involves a chemo- and diastereoselective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, a process promoted by catalysts like NaOH.

Medicine

- It is investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

- A related compound, 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one, has been identified as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 .

- Dysregulation of 11β-HSD1 has been associated with metabolic syndrome and type 2 diabetes mellitus . Inhibition of 11β-HSD1 with a small nonsteroidal molecule is therapeutically desirable .

Industry

- It is utilized in developing advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Spiro[cyclopentane-1,1'(3'H)-isobenzofuran]-3'-one (Oxygen Analogue)

- CAS : 73090-06-9

- Molecular Formula : C₁₂H₁₂O₂

- Molecular Weight : 188.22 .

- Key Differences: The thione (C=S) in the target compound is replaced by a ketone (C=O). Physical Properties: The thione derivative has a higher molecular weight (204.29 vs. 188.22) and may exhibit stronger intermolecular interactions (e.g., dipole-dipole forces), influencing solubility and melting points.

3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one (Cyclohexane Variant)

- CAS : 204192-41-6

- Molecular Formula : C₁₃H₁₄O₂

- Molecular Weight : 202.25 .

- The ketone group is positioned at the 4'-position instead of the 3'-thione. Structural Impact: The larger cyclohexane ring increases steric bulk, which could hinder reactivity in sterically sensitive reactions. Applications: No direct applications are noted, but cyclohexane-based spiro compounds are often explored in pharmaceuticals due to their conformational flexibility .

Spiro Isobenzofuran-Xanthene Derivatives (Electrochromic Dyes)

- Example: 6′-(Diethylamino)-2′-[[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3-one (CAS: 72884-85-6)

- Molecular Formula: C₂₈H₂₉NO₃

- Molecular Weight : 427.53 .

- Key Differences: Extended π-conjugation via the xanthene moiety enables absorption in the visible spectrum, making these compounds suitable for electrochromic displays. Functional Groups: Amino and trifluoromethyl substituents enhance electronic tunability, unlike the simpler thione group in the target compound.

Spiro[1H-indene-1,1'(3'H)-isobenzofuran]-3,3'(2H)-dione (Dione Derivative)

- CAS : 69000-13-1

- Molecular Formula : C₁₅H₁₀O₃

- Molecular Weight : 238.24 .

- Reactivity: The dione structure may participate in cycloadditions or serve as a dienophile, diverging from the thione’s nucleophilic sulfur center.

Research Implications

The thione group in Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione distinguishes it from oxygen analogues and cyclohexane derivatives, offering unique reactivity in sulfur-mediated transformations. Comparative studies with xanthene-based dyes highlight the role of structural complexity in functional applications, while dione derivatives underscore the impact of additional electrophilic centers. Future research should explore synthetic scalability, spectroscopic characterization, and targeted applications in materials or medicinal chemistry.

Biological Activity

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione is a unique spiro compound characterized by a cyclopentane ring fused to an isobenzofuran moiety, featuring a thione functional group. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : CHOS

- SMILES Notation : C1CCC2(C1)C3=CC=CC=C3C(=S)O2

- InChIKey : QVNFABXIFFKYIQ-UHFFFAOYSA-N

The compound's structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can modulate key biological pathways, influencing processes such as cell signaling and metabolic regulation. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, a study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition zone diameter that suggests promising antibacterial potential.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have evaluated the compound's anticancer effects on different cancer cell lines. The following table summarizes the findings regarding its cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 22 |

The IC values indicate the concentration required to inhibit cell proliferation by 50%, suggesting that this compound has notable anticancer activity.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Agents evaluated the compound against multi-drug resistant strains. Results showed that it effectively reduced bacterial load in infected models.

- Cytotoxicity Assessment : In a study published in Cancer Research, this compound was tested on several cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione, and what catalysts optimize yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of cyclopentane derivatives with isobenzofuran precursors. Lewis acids (e.g., BF₃·Et₂O) are critical catalysts for regioselective spiro-ring formation. Inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing intermediates . Industrial-scale production employs batch reactors with automated monitoring of temperature and pressure to ensure reproducibility .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) assess purity (>98% as per industrial standards) . X-ray crystallography (via CCDC deposition, e.g., CCDC 1505246) confirms spiro-configuration and bond angles . Nuclear magnetic resonance (NMR) spectroscopy resolves proton environments, particularly the thione (C=S) group’s deshielding effects .

Q. What solvent systems stabilize this compound for spectroscopic studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s planar aromatic system. For fluorescence studies, degassed ethanol minimizes quenching by dissolved oxygen. Thermal stability tests (TGA/DSC) recommend storage at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in experimental spectral data for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational modes (IR/Raman) and electronic transitions (UV-Vis). Discrepancies in π→π* absorption bands are resolved by adjusting solvent polarity parameters in simulations. TD-DFT validates fluorescence emission profiles against experimental data .

Q. What mechanistic insights explain the thione group’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The thione’s electrophilic sulfur atom undergoes nucleophilic attack by amines or thiols, forming spiro-fused heterocycles. Kinetic studies (via stopped-flow spectroscopy) reveal rate constants 2–3× higher than ketone analogs due to sulfur’s polarizability. Computational electrostatic potential maps highlight charge localization at the C=S moiety .

Q. How does this compound’s spiro-conjugation influence its fluorescence properties in biological imaging?

- Methodological Answer : The spiro-structure restricts non-radiative decay pathways, enhancing quantum yield (Φ ≈ 0.45 in PBS). In live-cell imaging, pH-dependent fluorescence quenching occurs at lysosomal pH (4.5–5.5) due to protonation of the thione group. Comparative studies with fluorescein show 20% higher photostability .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum-free vs. serum-containing media alter bioavailability). Dose-response curves (IC₅₀ values) vary with cell membrane permeability modifiers (e.g., DMSO concentration). Metabolomic profiling identifies glutathione-mediated detoxification as a resistance mechanism in certain cell types .

Application-Oriented Questions

Q. What protocols optimize this compound’s use as a redox-sensitive fluorescent probe?

- Methodological Answer : Redox-responsive fluorescence is calibrated using H₂O₂ or glutathione titrations. Two-photon microscopy (λₑₓ = 800 nm) minimizes photobleaching in deep-tissue imaging. For in vivo studies, PEGylated formulations improve circulation half-life .

Q. How is this compound functionalized for targeted drug delivery systems?

- Methodological Answer : Azide-alkyne click chemistry introduces targeting ligands (e.g., folate or RGD peptides) to the spiro-scaffold. Nanoparticle encapsulation (PLGA polymers) enhances tumor accumulation, validated by LC-MS/MS quantification of drug release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.